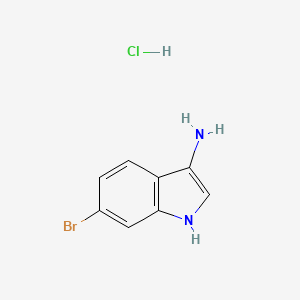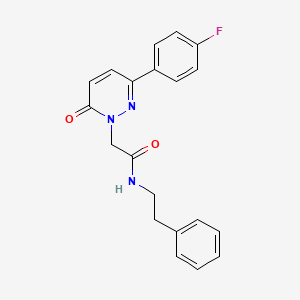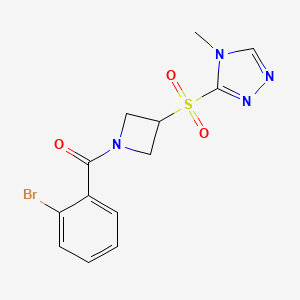
4,5-Diacetoxy-2-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diacetoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C11H9NO7 and a molecular weight of 267.193 g/mol. This compound is characterized by the presence of two acetoxy groups and a nitro group attached to a benzaldehyde core. It is primarily used in various chemical reactions and has significant applications in scientific research.
準備方法
The synthesis of 4,5-Diacetoxy-2-nitrobenzaldehyde typically involves the acetylation of 4,5-dihydroxy-2-nitrobenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups without affecting the aldehyde group.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a reliable approach for its preparation.
化学反応の分析
4,5-Diacetoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,5-Diacetoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Diacetoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo photochemical reactions, leading to the formation of nitroso derivatives. These derivatives can interact with biological molecules, affecting their function and activity . The acetoxy groups can also participate in hydrolysis reactions, releasing acetic acid and forming the corresponding hydroxyl derivatives.
類似化合物との比較
4,5-Diacetoxy-2-nitrobenzaldehyde can be compared with similar compounds such as 4,5-dimethoxy-2-nitrobenzaldehyde and 4,5-methylenedioxy-2-nitrobenzaldehyde . These compounds share similar structural features but differ in their functional groups. The presence of acetoxy groups in this compound makes it more reactive in certain chemical reactions compared to its methoxy and methylenedioxy counterparts.
Similar compounds include:
- 4,5-Dimethoxy-2-nitrobenzaldehyde
- 4,5-Methylenedioxy-2-nitrobenzaldehyde
- 2-Nitrobenzaldehyde derivatives
The unique combination of functional groups in this compound provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
(2-acetyloxy-5-formyl-4-nitrophenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO7/c1-6(14)18-10-3-8(5-13)9(12(16)17)4-11(10)19-7(2)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFRITRWHINWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)


amine hydrochloride](/img/structure/B3017905.png)


![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)
![N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B3017913.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)
![1-(3-chlorophenyl)-4-((2-(piperidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)
